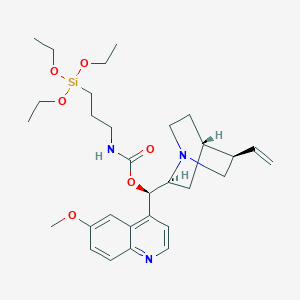

tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate

Descripción general

Descripción

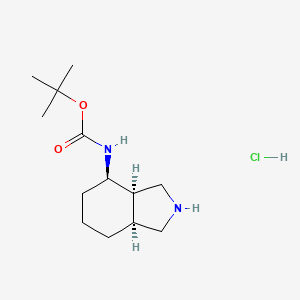

Tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate, also known as tert-butyl (2S,3R)-3-aminopyrrolidine-1-carboxylate or tert-butyl (2S,3R)-3-aminopyrrolidine-1-carboxylate hydrochloride, is a chemical compound with a molecular formula of C14H23NO2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in scientific research due to its unique properties and applications.

Aplicaciones Científicas De Investigación

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been achieved. This process, involving enzyme, solvent, and temperature optimization, yielded enantiomers with high enantioselectivity. The (+)-(3S,4R) enantiomer was prepared in a highly pure form through enzyme-catalyzed alcoholysis (Faigl et al., 2013).

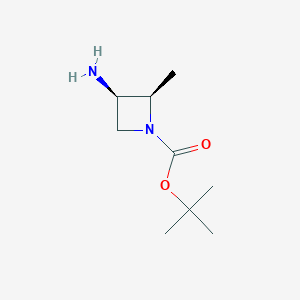

Synthesis and Applications in Chiral Auxiliary

Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine. This compound was used as a chiral auxiliary in dipeptide synthesis and for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer et al., 1995).

Diels-Alder Reaction and Heterocycle Formation

Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is a key compound in the Diels-Alder reaction and heterocycle formation. This compound demonstrates the versatility of tert-butyl-derivatives in organic synthesis (Padwa et al., 2003).

Alkoxide Anion Triggered Group Migration

A study reports a fast N→O tert-butyloxycarbonyl (Boc) migration of an imide derivative via a base-generated alkoxide. This highlights a novel mechanism involving a nine-membered cyclic transition state (Xue & Silverman, 2010).

Asymmetric Mannich Reaction

Tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized using an asymmetric Mannich reaction. This illustrates the potential of tert-butyl derivatives in synthesizing chiral amino carbonyl compounds (Yang et al., 2009).

Dynamic Kinetic Resolution

Tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate was used as a chiral auxiliary in dynamic kinetic resolution, demonstrating its utility in stereoselective carbon-carbon bond formation (Kubo et al., 1997).

Stereoselective Synthesis

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were synthesized, showcasing the stereoselective capabilities of tert-butyl derivatives in organic chemistry (Boev et al., 2015).

Ring-Closing C-H Amination

Anionic [CoII(Cor)]– (Cor = corrole) metalloradicals were used in the ring-closing C–H amination of an aliphatic azide, producing tert-butyl 2-phenylpyrrolidine-1-carboxylate. This demonstrated the catalytic potential of cobalt(II) corrole complexes in nitrene-transfer reactions (Goswami et al., 2018).

Economical Synthesis from L-Aspartic Acid

An economical synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed. This process is notable for its mild conditions and cost-effectiveness, suitable for industrial preparation (Han et al., 2018).

Mecanismo De Acción

Target of Action

It is known to be a useful organic compound for research related to life sciences .

Mode of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Biochemical Pathways

The tert-butyl group, a part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and under -20°c .

Result of Action

It is known to be a useful compound for research in life sciences .

Action Environment

It is known that the compound should be stored under specific conditions for optimal stability .

Propiedades

IUPAC Name |

tert-butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKHGPRFYGGNRF-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)

![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B3114295.png)

![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)